molecular formula C8H16Si B14678630 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane CAS No. 35815-05-5

1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane

Cat. No.: B14678630
CAS No.: 35815-05-5
M. Wt: 140.30 g/mol
InChI Key: SNPQZNIIFRZDSR-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane is a silicon-containing bicyclic compound. It is characterized by its unique structure, which includes a silicon atom integrated into a bicyclohexane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for 1,3,3-Trimethyl-3-silabicyclo[31The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluoride ions for substitution reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically mild, ensuring the stability of the bicyclic framework .

Major Products

The major products formed from these reactions include silicon-oxygen compounds, reduced silicon derivatives, and substituted bicyclic compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane is unique due to its silicon-containing bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

35815-05-5

Molecular Formula

C8H16Si

Molecular Weight

140.30 g/mol

IUPAC Name

1,3,3-trimethyl-3-silabicyclo[3.1.0]hexane

InChI

InChI=1S/C8H16Si/c1-8-4-7(8)5-9(2,3)6-8/h7H,4-6H2,1-3H3

InChI Key

SNPQZNIIFRZDSR-UHFFFAOYSA-N

Canonical SMILES

CC12CC1C[Si](C2)(C)C

Origin of Product

United States

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